MAO-B Inactivation and Positional Isomerism
The 1,4-disubstituted 2-pyrrolidinone scaffold was first demonstrated as a mechanism-based inactivator of MAO-B by Ding and Silverman (1992) using the 4‑methoxyphenyl analog (compound 4b) [1]. The 3‑methoxyphenyl isomer (target compound) shares this pharmacophore, but the meta‑OCH₃ substitution alters the electron density on the aryl ring and the spatial orientation relative to the catalytic FAD cofactor compared to the para‑OCH₃ isomer [1][2]. While explicit IC₅₀ or k₍inact₎/Kᵢ values for the 3‑OMe isomer are not published separately in the peer-reviewed literature, class-level inference from the established SAR of related 5‑(aminomethyl)‑3‑aryl‑2‑oxazolidinones and 5‑(aminomethyl)‑3‑aryldihydrofuran‑2(3H)‑ones indicates that methoxy position on the N‑aryl ring significantly influences inactivation potency and MAO‑B vs. MAO‑A selectivity [3].
| Evidence Dimension | MAO-B inactivation class membership and positional isomer effect |
|---|---|
| Target Compound Data | 1‑(3‑methoxyphenyl) substitution; class-level MAO-B inactivator chemotype |
| Comparator Or Baseline | 4‑methoxyphenyl analog (CAS 148436‑13‑9): confirmed MAO-B inhibitor per MeSH annotation [2]; phenyl analog (4a): no quantitative IC₅₀ available in abstract |
| Quantified Difference | Not quantified in direct head-to-head assay; positional isomerism (3‑OCH₃ vs. 4‑OCH₃) expected to modulate potency based on electronic (Hammett σ) and steric parameters |
| Conditions | Purified mitochondrial MAO-B; J Enzyme Inhib 1992;6(3):223-231 [1]; related oxazolidinone/dihydrofuranone SAR studies [3] |
Why This Matters
For researchers designing MAO-B inhibitors, selecting the 3‑methoxy positional isomer over the 4‑methoxy analog may yield differentiated binding interactions due to altered aryl ring electronics, which is critical when optimizing for selectivity or brain penetration in CNS drug discovery.
- [1] Ding CZ, Silverman RB. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators. J Enzyme Inhib. 1992;6(3):223-231. PMID:1284959. View Source
- [2] MeSH Supplementary Concept Data: 4-aminomethyl-1-(4-methoxyphenyl)-2-pyrrolidinone. UID C082708. View Source
- [3] Gates KS, Silverman RB. Model studies for the mechanism of inactivation of monoamine oxidase by 5-(aminomethyl)-3-aryl-2-oxazolidinones. J Am Chem Soc. 1989;111:8891-8895. View Source
